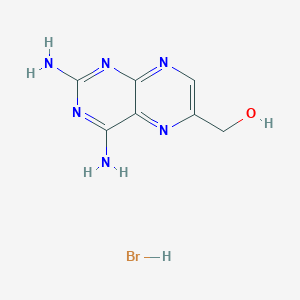
(2,4-diaminopteridin-6-yl)methanol Hydrobromide
Cat. No. B018575
Key on ui cas rn:
57963-59-4
M. Wt: 273.09 g/mol
InChI Key: GLCVATFASXGJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208493B2
Procedure details


To the solution of dibromotriphenylphosphine (2.4337 g, 5.76 mmol) of 2 ml anhydrous N,N-dimethylacetamide was added (2,4-Diamino-Pteridin-6-yl)-methanol hydrobromide (335.8 mg, 1.747 mmol). The mixture is the stirred at RT for overnight. The solution was treated with benzene. The filtered solid was then successively treated with benzene and ether and evaporate the remaining solid. The residue was dissolved in minimum 48% HBr at RT which then was added MeCN to give a tan solid precipitate. Collect the solid in ice water bath and wash it with MeCN and ether. 352 mg product was obtained. Yield 60%; 1H NMR (500 MHz, DMSO-d6): δ 4.86021(s, 2H), 9.01 (s, 1H), 9.15 (s, 2H), 9.22 (s, 2H); ESI-MS: 255, 257(M++1)


Quantity
335.8 mg
Type
reactant
Reaction Step One




Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]P(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C)C(=O)C.Br.[NH2:29][C:30]1[N:39]=[C:38]([NH2:40])[C:37]2[C:32](=[N:33][CH:34]=[C:35]([CH2:41]O)[N:36]=2)[N:31]=1.C1C=CC=CC=1>CCOCC>[Br:1][CH2:41][C:35]1[N:36]=[C:37]2[C:32](=[N:33][CH:34]=1)[N:31]=[C:30]([NH2:29])[N:39]=[C:38]2[NH2:40] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4337 g
|
|
Type
|
reactant
|
|
Smiles
|
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
335.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
Br.NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT for overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the remaining solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in minimum 48% HBr at RT which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then was added MeCN
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan solid precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collect the solid in ice water bath
|
WASH
|
Type
|
WASH
|
|
Details
|
wash it with MeCN and ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=1N=C2C(=NC(=NC2=NC1)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 352 mg | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
